molecular formula C11H15NO2 B599299 Ethyl 2-ethyl-6-methylnicotinate CAS No. 181269-80-7

Ethyl 2-ethyl-6-methylnicotinate

Cat. No.: B599299
CAS No.: 181269-80-7
M. Wt: 193.246
InChI Key: JLXGPNCBWKHRCV-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6-methylnicotinate is a substituted nicotinic acid ester characterized by an ethyl group at position 2 and a methyl group at position 6 of the pyridine ring. For example, Ethyl 2-amino-4-ethyl-6-methylnicotinate (12c) shares similar substitution patterns, synthesized via microwave-assisted Bohlmann–Rahtz reactions using ethyl 3-amino-3-iminopropionate hydrochloride and 3-hexyn-2-one . This method yields a brown solid with a melting point of 141°C, molecular formula C₁₁H₁₇N₂O₂, and distinct spectral features (e.g., IR νmax at 1686 cm⁻¹ for carbonyl stretching and δH NMR signals at 2.30 ppm for the 6-methyl group) . Such synthetic routes and characterization protocols are foundational for understanding the target compound’s properties.

Properties

CAS No.

181269-80-7

Molecular Formula

C11H15NO2

Molecular Weight

193.246

IUPAC Name

ethyl 2-ethyl-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-10-9(11(13)14-5-2)7-6-8(3)12-10/h6-7H,4-5H2,1-3H3

InChI Key

JLXGPNCBWKHRCV-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=N1)C)C(=O)OCC

Synonyms

2-ethyl-6-methyl-3-Pyridinecarboxylic acid ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Nicotinate Derivatives

Substituent Position and Electronic Effects

Nicotinate derivatives exhibit diverse physicochemical and biological behaviors depending on substituent positions and functional groups. Key comparisons include:

Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1)
  • Substituents : Chloro (position 2), methoxy (position 6).
  • Molecular Formula: C₉H₁₀ClNO₃.
  • Key Properties : The electron-withdrawing chloro group enhances electrophilicity at position 2, while the methoxy group at position 6 increases steric hindrance. These features may reduce solubility in polar solvents compared to Ethyl 2-ethyl-6-methylnicotinate .
Methyl 2-chloro-6-ethoxynicotinate (CAS 888740-55-4)
  • Substituents : Chloro (position 2), ethoxy (position 6).
  • Molecular Formula: C₁₀H₁₂ClNO₃.
  • This contrasts with the methyl group in this compound, which offers moderate hydrophobicity .
Methyl 6-chloronicotinate
  • Substituents : Chloro (position 6).
  • Molecular Formula: C₇H₆ClNO₂.
  • Key Properties : The absence of a substituent at position 2 results in a planar pyridine ring, increasing reactivity toward nucleophilic substitution compared to 2-ethyl-substituted analogues .

Functional Group Impact on Bioactivity

Functional groups significantly influence biological interactions:

Ethyl 2-amino-4-ethyl-6-methylnicotinate (12c)
  • Substituents: Amino (position 2), ethyl (position 4), methyl (position 6).
  • Bioactivity: The amino group at position 2 enables hydrogen bonding with biological targets, a feature absent in this compound. This difference may reduce the latter’s affinity for enzymes or receptors compared to amino-substituted analogues .
Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate (5)
  • Substituents : Methyl (position 2), 6-methoxynaphthalene (position 6).
  • Bioactivity : The bulky naphthalene moiety enhances π-π stacking interactions, making this compound a candidate for anticancer or anti-inflammatory applications. In contrast, this compound’s smaller substituents may limit such interactions .

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